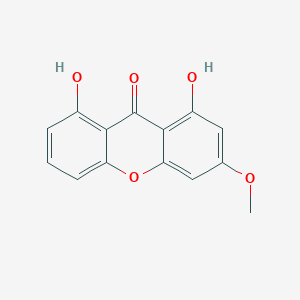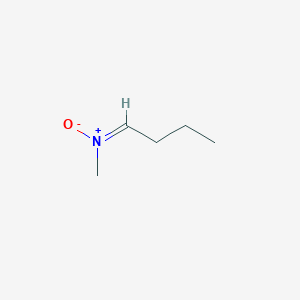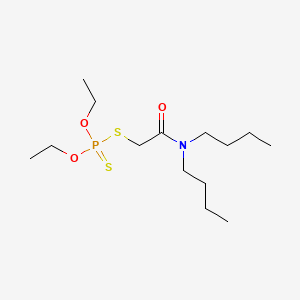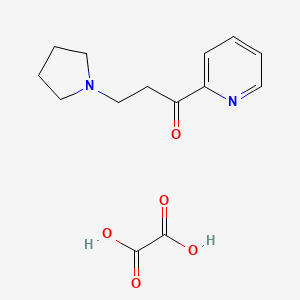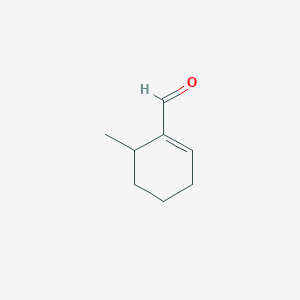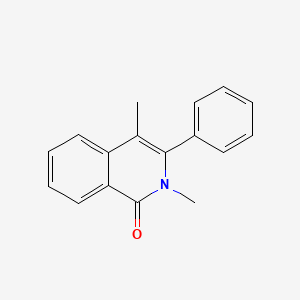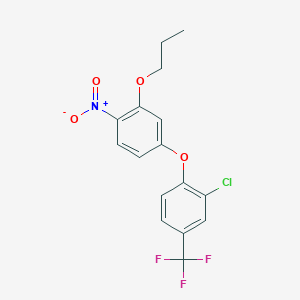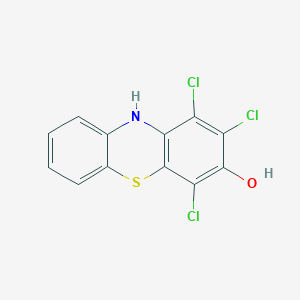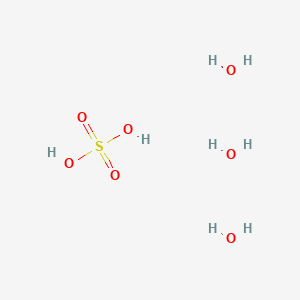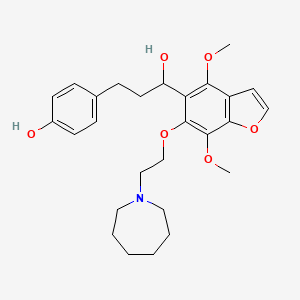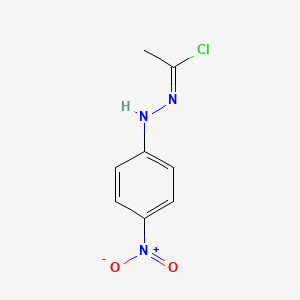
Acetyl chloride 4-nitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl chloride 4-nitrophenylhydrazone is a chemical compound that combines the properties of acetyl chloride and 4-nitrophenylhydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride 4-nitrophenylhydrazone typically involves the reaction of acetyl chloride with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetyl chloride and 4-nitrophenylhydrazine, with the reaction often taking place in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
Acetyl chloride 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetyl chloride moiety.
Reduction Reactions: The nitro group in the 4-nitrophenylhydrazone can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, with reactions typically occurring in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted acetyl derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative of the 4-nitrophenylhydrazone.
科学的研究の応用
Acetyl chloride 4-nitrophenylhydrazone has several applications in scientific research:
作用機序
The mechanism of action of acetyl chloride 4-nitrophenylhydrazone involves its reactivity with nucleophiles and reducing agents. The acetyl chloride moiety can undergo nucleophilic substitution, while the nitro group in the 4-nitrophenylhydrazone can be reduced to an amine. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
類似化合物との比較
Similar Compounds
Acetyl chloride: A simple acyl chloride used in various acetylation reactions.
4-Nitrophenylhydrazine: A compound used in the synthesis of hydrazones and as a reagent in organic chemistry.
Uniqueness
Acetyl chloride 4-nitrophenylhydrazone is unique due to its combination of an acyl chloride and a nitrophenylhydrazone moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
特性
CAS番号 |
39209-25-1 |
|---|---|
分子式 |
C8H8ClN3O2 |
分子量 |
213.62 g/mol |
IUPAC名 |
(1E)-N-(4-nitrophenyl)ethanehydrazonoyl chloride |
InChI |
InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3/b10-6+ |
InChIキー |
CFIKOWBSAOYPIS-UXBLZVDNSA-N |
異性体SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
正規SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



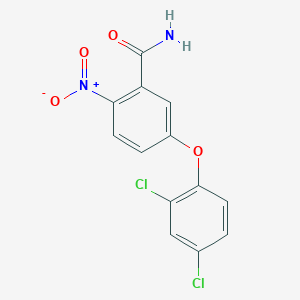
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)
